Butyl (2S)-2-methoxypropanoate
Description
Butyl (2S)-2-methoxypropanoate (CAS 28310-92-1) is a chiral ester with the molecular formula C₈H₁₆O₃ and a molecular weight of 160.21 g/mol. Its structure features a methoxy (-OCH₃) group at the second carbon of the propanoate backbone and a butyl ester group, conferring unique stereochemical and physicochemical properties. The compound is a colorless liquid with applications in asymmetric synthesis, bio-based solvents, and pharmaceutical research due to its enantiomeric purity and reactivity .
Properties
CAS No. |
28310-92-1 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
butyl (2S)-2-methoxypropanoate |
InChI |
InChI=1S/C8H16O3/c1-4-5-6-11-8(9)7(2)10-3/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
JDJWQETUMXXWPD-ZETCQYMHSA-N |
Isomeric SMILES |
CCCCOC(=O)[C@H](C)OC |
Canonical SMILES |
CCCCOC(=O)C(C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2S)-2-methoxypropanoate can be achieved through several methods. One common approach involves the esterification of (2S)-2-methoxypropanoic acid with butanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach to the synthesis of esters. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors, which provide advantages in terms of scalability and process efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Butyl (2S)-2-methoxypropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield (2S)-2-methoxypropanoic acid and butanol.
Transesterification: This reaction involves the exchange of the butyl group with another alcohol, resulting in the formation of a different ester.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: (2S)-2-methoxypropanoic acid and butanol.
Transesterification: A different ester and butanol.
Reduction: (2S)-2-methoxypropanol.
Scientific Research Applications
Butyl (2S)-2-methoxypropanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound can be used in the development of drug molecules and as a solvent in pharmaceutical formulations.
Industrial Processes: It is employed in the production of coatings, adhesives, and plasticizers due to its solvent properties.
Mechanism of Action
The mechanism of action of butyl (2S)-2-methoxypropanoate involves its interaction with specific molecular targets. In the case of its use as a solvent, the compound can dissolve various organic substances by disrupting intermolecular forces. When used as a reactant in chemical reactions, it participates in esterification, hydrolysis, and reduction processes by forming intermediates and transition states that facilitate the conversion of reactants to products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The table below compares Butyl (2S)-2-methoxypropanoate with key analogs, highlighting differences in substituents, ester groups, and biological relevance:
Key Comparative Insights
Substituent Effects
- Methoxy vs. Hydroxy Groups: Replacing the methoxy group with a hydroxy group (as in Butyl (2S)-2-hydroxypropanoate) increases polarity and reduces lipophilicity, making it more suitable for metabolic studies related to lactic acid .
- Fluorophenyl Substituents: Methyl 3-(4-fluorophenyl)-2-methoxypropanoate demonstrates enhanced metabolic stability and lipophilicity due to the electron-withdrawing fluorine atom, a critical feature in pharmaceutical design .
Ester Chain Length
- Butyl vs. Ethyl/Methyl Esters: Longer alkyl chains (e.g., butyl) improve solubility in non-polar solvents, whereas shorter chains (e.g., ethyl or methyl) enhance volatility and reactivity in enzymatic reactions .
Stereochemical Influence
- The S-configuration in this compound is crucial for its role in asymmetric synthesis, where it serves as a chiral auxiliary to produce enantiomerically pure pharmaceuticals. In contrast, the R-configuration in Ethyl (R)-2-methoxypropanoate may alter enzyme binding affinities .
Pharmaceutical Potential
- Fluorinated analogs like Methyl 3-(4-fluorophenyl)-2-methoxypropanoate highlight the role of fluorine in improving drug stability and bioavailability, a strategy employed in antipsychotic and anticancer agents .
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